![molecular formula C15H14ClNO3S B2996683 2-[(3-氯苯基)亚磺酰基]-N-(4-甲氧基苯基)乙酰胺 CAS No. 344265-13-0](/img/structure/B2996683.png)

2-[(3-氯苯基)亚磺酰基]-N-(4-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

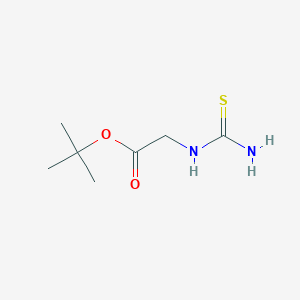

“2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H14ClNO3S . It is a product offered by some chemical suppliers .

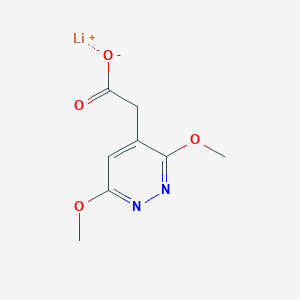

Molecular Structure Analysis

The molecular structure of this compound likely involves a sulfoxide group (a sulfur atom double-bonded to an oxygen atom) attached to a 3-chlorophenyl group and an acetamide group attached to a 4-methoxyphenyl group .Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the search results .科学研究应用

Comparison with Modafinil and Adrafinil

Inventors claim that CRL-40,940 is more effective than modafinil and adrafinil (commonly used nootropics) while causing fewer side effects. Clinical trials have been underway since 2015 to validate these claims .

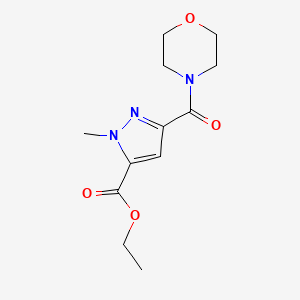

Chemical Synthesis and Applications

Researchers have developed efficient synthetic methods for sulfinamides, including CRL-40,940. These compounds find applications in both organic synthesis and pharmaceuticals .

Substituent Effects

Studies have explored the impact of different substituents on the solvolysis of related compounds. For instance, the 3,5-dichlorophenyl-fixed substrates exhibit interesting linear correlations, providing insights into structure-activity relationships .

安全和危害

作用机制

Target of Action

The primary target of 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide, also known as CRL-40,940 or flmodafinil, is the dopamine transporter .

Mode of Action

Flmodafinil interacts with the dopamine transporter, inhibiting the reuptake of dopamine. This results in an increased concentration of dopamine in the synaptic cleft, which leads to prolonged dopaminergic signaling . The increased dopamine signaling is associated with enhanced alertness, wakefulness, and cognitive function .

Biochemical Pathways

It is known that the compound affects the dopaminergic pathway by inhibiting the reuptake of dopamine . This leads to increased dopamine signaling, which can have downstream effects on various cognitive processes, including attention, learning, and memory .

Pharmacokinetics

It is known that the compound is more effective than modafinil and adrafinil, suggesting that it may have superior bioavailability

Result of Action

The increased dopamine signaling resulting from the action of flmodafinil can lead to enhanced alertness, wakefulness, and cognitive function . This makes the compound potentially useful for treating conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .

属性

IUPAC Name |

2-(3-chlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-20-13-7-5-12(6-8-13)17-15(18)10-21(19)14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRORSVRKDPWNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2996600.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)

![2-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2996613.png)

![[4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2996614.png)

![6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2996618.png)